molecular formula C15H10ClN5O3S B6083069 N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6083069
M. Wt: 375.8 g/mol
InChI Key: XMGQQXJXWYZQDA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiadiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in biological processes such as cell signaling, gene expression, and protein synthesis. It has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It has also been shown to inhibit the activity of various transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It has also been shown to inhibit the activity of various inflammatory mediators such as cytokines and prostaglandins. In addition, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions related to N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. One future direction is the development of novel derivatives of this compound with improved solubility and potency. Another future direction is the investigation of the role of this compound in various biological processes such as autophagy and epigenetics. In addition, the use of this compound in combination with other drugs or therapies for the treatment of various diseases such as cancer and inflammation is another future direction.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-chloroaniline with 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is performed under reflux in an organic solvent such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been used as a tool compound to investigate the role of thiadiazole-based compounds in various biological processes such as cell signaling, enzyme inhibition, and gene expression. It has also been used as a lead compound for the development of novel drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQQXJXWYZQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5550589

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